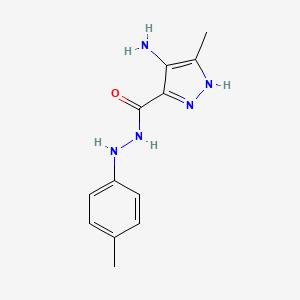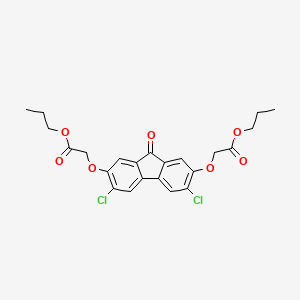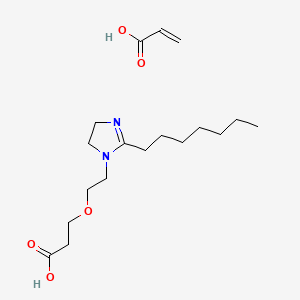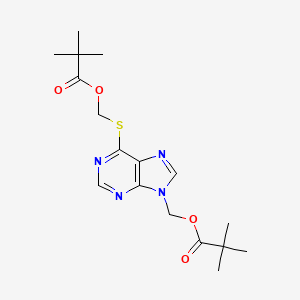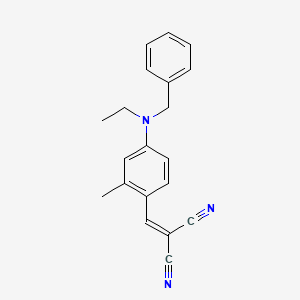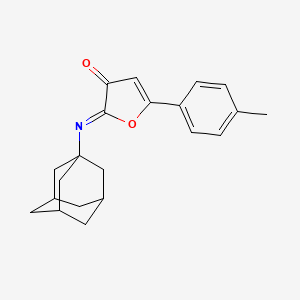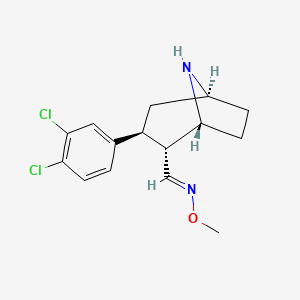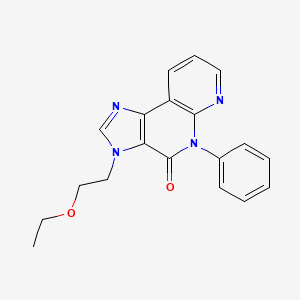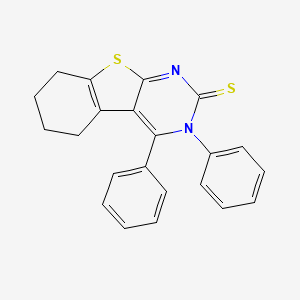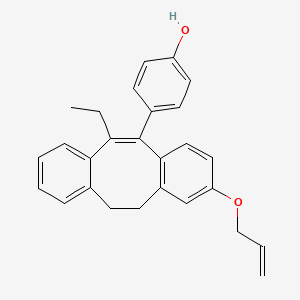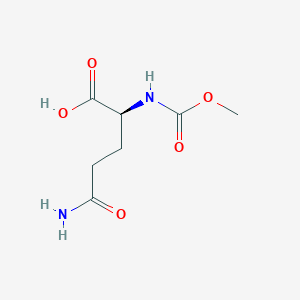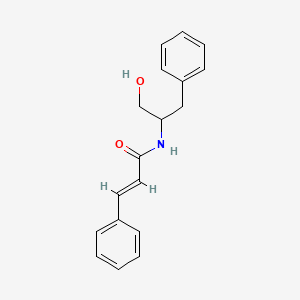
N-Cinnamoyl-D,L-phenylalaninol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cinnamoyl-D,L-phenylalaninol is a synthetic organic compound derived from cinnamic acid and phenylalaninol It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of phenylalaninol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-phenylalaninol typically involves the reaction of cinnamic acid with D,L-phenylalaninol. One common method is the catalytic hydrogenation of L-phenylalaninate over a Cu/ZnO/Al2O3 catalyst, which yields L-phenylalaninol with high enantiomeric excess . The reaction conditions include a temperature of 110°C and a pressure of 4 MPa of hydrogen for 5 hours, resulting in a yield of 69.2% and an enantiomeric excess of 99.84% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic hydrogenation and the use of efficient catalysts like Cu/ZnO/Al2O3 can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cinnamoyl-D,L-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cinnamaldehyde or cinnamic acid derivatives, while reduction can produce saturated phenylalaninol derivatives.
Applications De Recherche Scientifique
N-Cinnamoyl-D,L-phenylalaninol has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for more complex molecules.
Industry: The compound finds applications in the synthesis of bioactive molecules and materials science.
Mécanisme D'action
The mechanism of action of N-Cinnamoyl-D,L-phenylalaninol involves its interaction with specific molecular targets. For instance, cinnamoyl derivatives are known to interact with enzymes and proteins, inhibiting their activity. The compound’s mechanism may involve binding to the active site of enzymes, thereby preventing substrate access and subsequent reactions . Molecular docking studies suggest that cinnamoyl compounds can target specific proteins, leading to their biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cinnamoyl-L-phenylalanine
- N-Cinnamoyl-D-phenylalanine
- N-Cinnamoyl-L-tyrosine
- N-Cinnamoyl-D-tyrosine
Uniqueness
N-Cinnamoyl-D,L-phenylalaninol is unique due to its specific combination of the cinnamoyl group and phenylalaninol, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher enantiomeric purity and specific interactions with biological targets, making it valuable for research and potential therapeutic applications .
Propriétés
Numéro CAS |
127852-96-4 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(E)-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO2/c20-14-17(13-16-9-5-2-6-10-16)19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ |
Clé InChI |
VZKUSXFUBMPSML-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(CO)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)NC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



